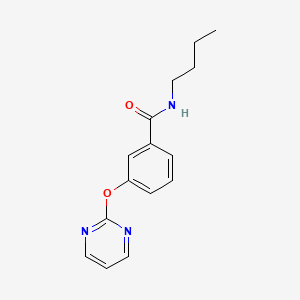

N-butyl-3-pyrimidin-2-yloxybenzamide

Description

N-butyl-3-pyrimidin-2-yloxybenzamide is a benzamide derivative featuring a pyrimidine ring linked via an ether oxygen to a benzamide backbone, with an n-butyl substituent.

Properties

IUPAC Name |

N-butyl-3-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-8-16-14(19)12-6-4-7-13(11-12)20-15-17-9-5-10-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPLPCNVBGRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-pyrimidin-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzamide with N-butylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-pyrimidin-2-yloxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-butyl-3-pyrimidin-2-yloxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-butyl-3-pyrimidin-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence () lists three pyridine derivatives, which differ significantly in structure and functional groups from N-butyl-3-pyrimidin-2-yloxybenzamide. However, key comparisons can be drawn based on molecular features, pricing, and commercial availability.

2.1 Structural and Functional Group Differences

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Benzamide + pyrimidine ether | Pyrimidinyloxy, n-butyl, benzamide | Not provided in evidence |

| N-(2-Bromopyridin-3-yl)pivalamide | Pyridine + pivalamide | Bromo, pivalamide | 299.13 |

| 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol | Pyridine + propargyl alcohol | Benzyloxy, propargyl alcohol | 255.29 |

| 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | Pyridine + ether chains | Benzyloxy, ethoxy | 345.38 |

- Key Observations :

- Pyrimidine vs. Pyridine : this compound contains a pyrimidine ring (6-membered, two nitrogen atoms), while the compounds in feature pyridine (6-membered, one nitrogen). Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity, influencing bioavailability and target binding .

- Substituent Diversity : The n-butyl group in the target compound may enhance lipophilicity compared to the bromo or benzyloxy groups in the listed pyridine derivatives.

2.2 Commercial Availability and Pricing

The compounds in are commercially available in gram-scale quantities with significant price variations:

| Compound Name | Catalog Number | Price (USD) for 1g | Price (USD) for 25g |

|---|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | HB028 | 400 | 4800 |

| 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol | HB029 | 320 | 3200 |

| 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | HB030 | 480 | 4800 |

- Implications for this compound: The absence of commercial data for the target compound suggests it may be a novel or niche research chemical, unlike the more readily available pyridine derivatives. Higher molecular complexity (pyrimidine + benzamide) could result in elevated synthesis costs compared to simpler pyridine analogs.

Limitations and Knowledge Gaps

- The evidence provided lacks data on this compound’s physicochemical properties (e.g., solubility, logP) or biological activity.

- Direct comparisons are hindered by structural dissimilarities (pyrimidine vs. pyridine cores) and absent pharmacological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.